2-Benzyl-4-methylphenol chemical properties and structure
2-Benzyl-4-methylphenol chemical properties and structure
An In-depth Technical Guide to 2-Benzyl-4-methylphenol: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-Benzyl-4-methylphenol, a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, physicochemical properties, spectroscopic profile, and synthesis. By grounding the discussion in established chemical principles and validated experimental protocols, this guide serves as an authoritative resource for the practical application and understanding of this compound. We will explore the causality behind synthetic choices, methods for characterization, and the molecule's potential in various chemical and pharmaceutical applications.
Introduction
2-Benzyl-4-methylphenol, also known as 4-methyl-2-benzylphenol or by its trade name Santolube 394C, is an alkylated phenol of significant interest in both industrial and research settings. Structurally, it is a derivative of p-cresol (4-methylphenol) where a benzyl group is substituted at an ortho position relative to the hydroxyl group. This unique arrangement of a phenolic hydroxyl, a methyl group, and a benzyl group imparts a specific set of properties that make it a valuable precursor for the synthesis of antioxidants, stabilizers, and more complex molecular scaffolds relevant to medicinal chemistry. Understanding its core chemical properties and synthetic pathways is crucial for leveraging its full potential.
Chemical Structure and Identification
The precise identification of a chemical compound is foundational to all scientific work. This section details the key identifiers and structural representation of 2-Benzyl-4-methylphenol.
2.1 Key Identifiers
-
IUPAC Name: 2-benzyl-4-methylphenol
-
CAS Number: 2432-13-5
-
Synonyms: 4-Methyl-2-benzylphenol, p-Cresol, 2-benzyl-, Santolube 394C
2.2 Molecular Formula and Weight
-
Molecular Formula: C₁₄H₁₄O
-
Molecular Weight: 198.26 g/mol
2.3 Structural Representation
The structure consists of a phenol ring substituted with a methyl group at position 4 and a benzyl group at position 2.
Caption: 2D Chemical Structure of 2-Benzyl-4-methylphenol.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, purification protocols, and formulation strategies.
| Property | Value | Source |
| Physical State | Solid (at STP) | General Knowledge |
| Melting Point | 53-56 °C (127-133 °F) | |
| Boiling Point | 328.7±11.0 °C at 760 mmHg | |
| Density | 1.07±0.1 g/cm³ | |
| pKa | 10.16±0.10 | |
| LogP | 4.14±0.23 | |
| Solubility | Soluble in organic solvents like ethanol, acetone, and toluene. Sparingly soluble in water. | General Chemical Principles |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of a synthesized compound. The following are the expected spectral characteristics for 2-Benzyl-4-methylphenol.
-
¹H NMR (Proton NMR):
-
Aromatic Protons (Phenol Ring): Signals expected between δ 6.5-7.2 ppm. The substitution pattern will lead to distinct splitting (e.g., doublets, singlets).
-
Aromatic Protons (Benzyl Ring): A multiplet, often appearing as a broad singlet, around δ 7.2-7.4 ppm.
-
Methylene Protons (-CH₂-): A characteristic singlet around δ 3.9-4.1 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.3 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 4.5-5.5 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Multiple signals in the δ 115-155 ppm region. The carbon bearing the -OH group will be the most downfield in the phenol ring.
-
Methylene Carbon (-CH₂-): A signal around δ 35-40 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (from -CH₂- and -CH₃).
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong peak around 1200-1250 cm⁻¹.
-
Synthesis and Purification
The most common and industrially relevant method for synthesizing 2-Benzyl-4-methylphenol is the Friedel-Crafts alkylation of p-cresol with benzyl chloride.
5.1 Core Synthesis Pathway: Friedel-Crafts Benzylation
This reaction is a classic example of electrophilic aromatic substitution.
-
Mechanism Rationale: A Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂) is used to activate the benzyl chloride. It coordinates with the chlorine atom, making the benzylic carbon more electrophilic. The electron-rich p-cresol ring then acts as a nucleophile, attacking the electrophilic carbon. The hydroxyl group is a strong ortho-, para-director; since the para position is blocked by the methyl group, substitution occurs predominantly at the ortho position. A final deprotonation step restores aromaticity.
Caption: Simplified reaction mechanism for Friedel-Crafts Benzylation.
5.2 Detailed Experimental Protocol
Causality and Trustworthiness: This protocol is designed to be self-validating. Each step includes a rationale, and the final purity check relies on the spectroscopic methods outlined in Section 4.0.
-
Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol (1.0 eq) and a suitable solvent (e.g., dichloromethane or toluene).
-
Rationale: The inert nitrogen atmosphere prevents oxidation of the phenol. The solvent helps to control the reaction temperature and dissolve the reactants.
-
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous ZnCl₂, 0.1-0.2 eq) to the flask. Stir the mixture until the catalyst is well-dispersed.
-
Rationale: Zinc chloride is a moderately strong Lewis acid, effective for this alkylation while minimizing side reactions compared to stronger acids like AlCl₃.
-
-
Substrate Addition: Slowly add benzyl chloride (1.0-1.1 eq) dropwise to the mixture at room temperature.
-
Rationale: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of poly-alkylated byproducts.
-
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Gentle heating increases the reaction rate. TLC allows for real-time monitoring to determine when the starting material has been consumed.
-
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add cold water or dilute HCl to quench the reaction and dissolve the catalyst.
-
Rationale: This step deactivates the Lewis acid and protonates any phenoxide salts formed.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.
-
Rationale: This standard workup procedure isolates the crude product from aqueous and inorganic impurities.
-
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Rationale: Vacuum distillation is effective for separating the product from less volatile impurities. Chromatography provides higher purity, essential for pharmaceutical applications.
-
-
Verification: Confirm the identity and purity of the final product using NMR and IR spectroscopy as described in Section 4.0.
5.3 Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Benzyl-4-methylphenol.
Chemical Reactivity and Applications
2-Benzyl-4-methylphenol is a versatile intermediate due to its three reactive sites: the phenolic hydroxyl group, the activated aromatic ring, and the benzylic protons.
-
Antioxidant Precursor: The sterically hindered phenolic structure is a hallmark of many antioxidants. The hydroxyl group can readily donate a hydrogen atom to quench free radicals, and the bulky benzyl group enhances stability. It is a precursor for more complex antioxidants used in polymers and lubricants.
-
Pharmaceutical Scaffolds: The phenol moiety is a common feature in many bioactive molecules. 2-Benzyl-4-methylphenol can serve as a starting material for building more complex structures in drug discovery programs, for example, through etherification of the hydroxyl group or further substitution on the aromatic rings.
-
Disinfectants and Biocides: Like other alkylated phenols, it can be a precursor to compounds with antimicrobial properties.
Safety and Handling
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Benzyl-4-methylphenol is a compound with well-defined chemical properties and a straightforward, robust synthesis pathway. Its utility as a chemical intermediate, particularly in the production of antioxidants and as a building block for more complex molecules, is well-established. For the research and drug development scientist, it represents a versatile scaffold that can be readily prepared and purified in the lab. The detailed protocols and characterization data provided in this guide offer a solid foundation for its synthesis, identification, and further application in scientific discovery.
References
-
PubChem. (n.d.). 2-benzyl-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
